molecular formula C15H10O3 B14710485 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B14710485
M. Wt: 238.24 g/mol
InChI Key: BAYNHPXTNUSVIZ-NTEUORMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-hydroxybenzaldehyde with benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and anti-oxidative properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+

InChI Key

BAYNHPXTNUSVIZ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2

Origin of Product

United States

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